molecular formula C11H10BrN B6204852 6-bromo-N-methylnaphthalen-2-amine CAS No. 305835-80-7

6-bromo-N-methylnaphthalen-2-amine

Cat. No.: B6204852
CAS No.: 305835-80-7
M. Wt: 236.1
InChI Key:
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Description

6-bromo-N-methylnaphthalen-2-amine is an organic compound with the molecular formula C11H10BrN and a molecular weight of 236.11 g/mol It is a derivative of naphthalene, where a bromine atom is substituted at the 6th position and a methylamine group is attached to the nitrogen atom at the 2nd position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-methylnaphthalen-2-amine typically involves the bromination of N-methylnaphthalen-2-amine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-methylnaphthalen-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

6-bromo-N-methylnaphthalen-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-methylnaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the methylamine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-N-ethylnaphthalen-2-amine: Similar structure with an ethyl group instead of a methyl group.

    6-chloro-N-methylnaphthalen-2-amine: Similar structure with a chlorine atom instead of a bromine atom.

    6-bromo-N-methylquinolin-2-amine: Similar structure with a quinoline ring instead of a naphthalene ring.

Uniqueness

6-bromo-N-methylnaphthalen-2-amine is unique due to the presence of both the bromine atom and the methylamine group, which confer specific chemical and biological properties

Properties

CAS No.

305835-80-7

Molecular Formula

C11H10BrN

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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